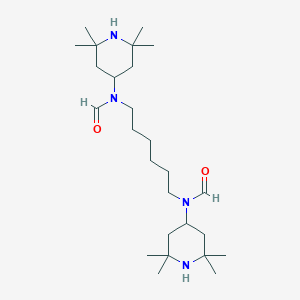

N,N′-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tétraméthylpipéridin-4-yl)formamide)

Vue d'ensemble

Description

"Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-]" is a compound that involves complex synthesis processes and has been studied for various chemical reactions, molecular interactions, and potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of related compounds, like N-formamides and their derivatives, often involves Lewis base catalysts or green chemistry approaches. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been highlighted for their role as highly enantioselective Lewis base catalysts in the hydrosilylation of N-aryl imines, showing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006). Another approach involves using tetraethylorthosilicate as a dehydrating reagent for the synthesis of N-formamides with formic acid under mild conditions (Nishikawa et al., 2017).

Molecular Structure Analysis

Molecular interaction studies, such as those on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into the conformational analysis and binding interactions critical for understanding the molecular structure of similar formamide derivatives (Shim et al., 2002).

Chemical Reactions and Properties

Formamides can undergo various chemical reactions, including oxidation and cycloaddition. A study describes the oxidation of imines using a hexafluoroisopropanol and H2O2 system to synthesize N,N-disubstituted formamides (Llopis et al., 2020). Another example is the dehydrogenative [4 + 2] cycloaddition of formamides with alkynes through double C-H activation, leading to highly substituted dihydropyridone derivatives (Nakao et al., 2011).

Physical Properties Analysis

The physical properties of formamide derivatives can be significantly varied based on the substitution patterns and molecular interactions. Hindered amine stabilizers, closely related in structure to the compound , have been analyzed for their homologue composition and physical properties, revealing the complexity and diversity of such molecules (Trones et al., 2000).

Chemical Properties Analysis

Applications De Recherche Scientifique

1. Modification hydrophile et réticulation du polystyrène Ce composé a été utilisé dans la synthèse d'une nouvelle structure hydrophile basée sur le polystyrène (PS) réticulé à l'aide de N,N′-(hexane-1,6-diyl)diacrylamide (HDBPA). Les résultats ont montré que le HDBPA a été synthétisé par une réaction de condensation, et par conséquent, il a pu réticuler avec succès la structure du PS .

Synthèse en continu

Un procédé en continu rapide et efficace est rapporté pour la synthèse de la N,N′-bis(2,2,6,6-tétraméthyl-4-pipéridinyl)-1,6-hexanediamine (DTMPA). La matière de départ, la 1,6-hexanediamine (HMDA), est mélangée avec de la 2,2,6,6-tétraméthyl-4-pipéridinone (TAA), réagit avec de l'hydrogène dans un micro-réacteur à lit fixe rempli de catalyseur 5% Pt/C pour fournir de la DTMPA avec un rendement isolé de 85% .

3. Préparation de tissus mélangés de macromolécules de cellulose multifonctionnels Dans cette étude, le composé époxy soluble dans l'eau N1, N6-bis(oxiran-2-ylméthyl)hexane-1,6-diamine (EH) a été introduit dans des tissus mélangés de macromolécules de cellulose (coton/modal) par une technique de vaporisation en deux phases, ce qui a donné d'excellents effets anti-froissage, hydrophobes et une certaine protection UV .

Stabilisateur de lumière aux amines encombrées (HALS)

Le stabilisateur de lumière aux amines encombrées (HALS) peut améliorer les performances des plastiques en environnement lumineux intense avec une faible toxicité et un excellent effet synergique .

Fabrication de membranes

Le PS modifié de manière hydrophile a de nombreuses applications dans la fabrication de membranes .

Matériaux d'emballage

Le PS modifié de manière hydrophile est également utilisé dans les matériaux d'emballage .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to irganox 1098, a primary antioxidant used for stabilizing polymers, especially polyamides . Therefore, it’s plausible that this compound may also interact with polymers or similar molecular structures.

Mode of Action

Given its structural similarity to irganox 1098, it might function as an antioxidant, preventing oxidative degradation of polymers .

Biochemical Pathways

As a potential antioxidant, it could be involved in pathways related to oxidative stress and polymer degradation .

Pharmacokinetics

As a potential antioxidant, its bioavailability would depend on its ability to reach and interact with its target polymers .

Result of Action

If it functions similarly to irganox 1098, it could prevent the oxidative degradation of polymers, thereby preserving their structural integrity and function .

Action Environment

The action of N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide) could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by its storage recommendations . Furthermore, its efficacy could be influenced by the presence of other substances in its environment .

Propriétés

IUPAC Name |

N-[6-[formyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O2/c1-23(2)15-21(16-24(3,4)27-23)29(19-31)13-11-9-10-12-14-30(20-32)22-17-25(5,6)28-26(7,8)18-22/h19-22,27-28H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONLDZHKYCFZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(CCCCCCN(C=O)C2CC(NC(C2)(C)C)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073094 | |

| Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

124172-53-8 | |

| Record name | Uvinul 4050H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124172-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)-N,N'-diformylhexamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124172538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-piperidin-4-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-N,N'-DIFORMYLHEXAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D695806T7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)

![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)

![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)